molecular formula C18H19ClN6O2 B11094150 3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11094150
M. Wt: 386.8 g/mol
InChI Key: NJEZALRVPQUNPB-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a hydrazone linkage, and a chlorobenzyl ether moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Cyclization to Form the Triazole Ring: The hydrazone intermediate is then reacted with an appropriate methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to induce cyclization and form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.

    Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and triazole ring are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
  • 2-((2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19ClN6O2

Molecular Weight

386.8 g/mol

IUPAC Name

3-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C18H19ClN6O2/c1-12-22-24-18(25(12)20)23-21-10-14-5-8-16(17(9-14)26-2)27-11-13-3-6-15(19)7-4-13/h3-10H,11,20H2,1-2H3,(H,23,24)/b21-10+

InChI Key

NJEZALRVPQUNPB-UFFVCSGVSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.